1H-Pyrazolo[3,4-b]pyridine, 4-azido- is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. It belongs to the class of pyrazolopyridines, which have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry and material science. The compound is notably recognized for its azido functional group, which enhances its reactivity and utility in various chemical transformations and biological applications.
The compound is identified by the Chemical Abstracts Service number 119368-05-7. It is classified as a member of the pyrazolo[3,4-b]pyridine family, which includes several derivatives with varying substituents that can influence their chemical properties and biological activities . The presence of the azido group distinguishes it from other related compounds, allowing for unique reactivity patterns, particularly in click chemistry applications .
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- can be achieved through several methodologies:
The choice of synthetic route often depends on the desired derivatives and their intended applications.
1H-Pyrazolo[3,4-b]pyridine, 4-azido- features a bicyclic structure comprising a pyrazole ring fused to a pyridine ring. The azido group (-N₃) is attached at the 4-position of the pyrazolo moiety.
Key structural data include:
The molecular geometry allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent .
1H-Pyrazolo[3,4-b]pyridine, 4-azido- participates in several significant chemical reactions:
These reactions are essential for developing new compounds with tailored properties for specific applications.
The mechanism of action for 1H-Pyrazolo[3,4-b]pyridine, 4-azido- primarily involves its interaction with biological targets through its azido group. This functional group facilitates click chemistry reactions that are utilized in bioorthogonal labeling techniques. These reactions enable the selective attachment of biomolecules or drugs to specific targets within cells or tissues without interfering with native biochemical processes.
Additionally, the compound has shown potential as an anticancer agent by inhibiting pathways involved in cancer cell proliferation through enzyme inhibition .
The physical properties of 1H-Pyrazolo[3,4-b]pyridine, 4-azido- include:
Chemical properties include:
These properties are critical for handling and application in laboratory settings .
1H-Pyrazolo[3,4-b]pyridine, 4-azido- has a wide range of applications in scientific research:
The pyrazolo[3,4-b]pyridine scaffold emerged as a pharmacologically significant heterocyclic system following Ortoleva's pioneering synthesis of the first monosubstituted derivative in 1908 [3] [8]. Bulow's subsequent development of N-phenyl-3-methyl substituted analogs in 1911 established early structure-activity relationship (SAR) exploration strategies using 1,3-diketones and aminopyrazoles [3] [4]. This bicyclic framework gained prominence due to its bioisosteric resemblance to purine nucleobases, enabling mimicry of adenine-guanine interactions in biological systems [4] [8]. The 1980s marked a therapeutic milestone with the clinical approval of the anxiolytic drug tracazolate, featuring an unsubstituted pyrazolo[3,4-b]pyridine core, validating the scaffold's drugability [8].
Contemporary drug discovery has witnessed explosive growth in pyrazolo[3,4-b]pyridine applications, with over 300,000 distinct derivatives documented in scientific literature and patents as of 2022 [3] [4]. DrugBank database analysis identifies 14 pyrazolo[3,4-b]pyridine-based agents in active development pipelines (7 experimental, 5 investigational), alongside 2 approved drugs [4]. Notable clinical achievements include Vericiguat (Verquvo®), a soluble guanylate cyclase stimulator approved in 2021 for heart failure, and kinase inhibitors in oncology trials [8]. The scaffold's synthetic versatility enables regioselective modifications at N1, C3, C4, C5, and C6 positions, facilitating extensive SAR studies across therapeutic areas, particularly kinase inhibition [3] [4].
Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery
Year | Development | Significance |
---|---|---|
1908 | Ortoleva synthesizes first monosubstituted derivative (R₃=Ph) | Established core synthetic methodology |
1911 | Bülow develops N-phenyl-3-methyl derivatives | Early SAR exploration via 1,3-dicarbonyl chemistry |
1980s | Tracazolate approved as anxiolytic | First clinical validation of scaffold bioactivity |
2013 | Riociguat (Adempas®) approved for pulmonary hypertension | Cardiovascular application exploiting NO-sGC pathway |
2021 | Vericiguat (Verquvo®) approved for heart failure | Demonstrated scaffold adaptability to new indications |
2022 | >300,000 derivatives documented; 14 in DrugBank development pipeline | Confirmed scaffold as privileged structure in medicinal chemistry |
The introduction of an azido group (-N₃) at the C4 position of pyrazolo[3,4-b]pyridine creates a unique electronic and steric profile distinct from conventional substituents. Quantum mechanical calculations reveal the 4-azido modification dramatically increases molecular dipole moments (>5 Debye) compared to hydrogen or methyl substituents (<2.5 Debye), enhancing electrostatic complementarity with polarized kinase active sites [9] [6]. The azido group's linear geometry projects perpendicularly from the heterocyclic plane, enabling deep penetration into hydrophobic pockets typically occupied by gatekeeper residues like Val561 in FGFR1 [9]. This orientation is stabilized by orthogonal π-system interactions between the azido terminal nitrogen and electron-deficient aromatic residues in the ATP-binding cleft [9].
Functionally, the 4-azido group serves as:
Comparative SAR studies indicate the 4-azido group significantly enhances kinase binding affinity versus 4-halo or 4-alkyl analogs. For instance, in pyrazolo[3,4-b]pyridine-based FGFR inhibitors, the 4-azido derivative 7n exhibited IC₅₀ = 0.8 nM against FGFR1, outperforming 4-chloro (IC₅₀ = 3.1 nM) and 4-methyl (IC₅₀ = 28.4 nM) congeners [9]. This enhancement derives from additional van der Waals contacts between the terminal azido nitrogen and Ala564 backbone carbonyl in the hinge region, confirmed through co-crystallization studies [9].
Table 2: Comparative Analysis of C4 Substituent Effects in Kinase-Targeted Pyrazolo[3,4-b]pyridines
C4 Substituent | Dipole Moment (Debye) | FGFR1 IC₅₀ (nM) | Selectivity Ratio (FGFR1/VEGFR2) | Key Interactions |
---|---|---|---|---|
Azido (-N₃) | 5.2 | 0.8 | 1200:1 | H-bond with Ala564, van der Waals with Val561 |
Chloro (-Cl) | 3.1 | 3.1 | 850:1 | Halogen bond with Asp641 |
Methyl (-CH₃) | 2.3 | 28.4 | 310:1 | Hydrophobic packing with Phe642 |
Methoxy (-OCH₃) | 3.7 | 15.9 | 520:1 | H-bond with Asp641 side chain |
Cyano (-CN) | 4.5 | 2.7 | 980:1 | Dipole-dipole with Gly485 backbone |
4-Azido-1H-pyrazolo[3,4-b]pyridines demonstrate exceptional kinase inhibitory profiles by exploiting three-dimensional ATP-binding site architecture. Co-crystallography with FGFR1 (PDB: 4WUN) reveals a conserved binding mode where: (i) the pyrazolo[3,4-b]pyridine N1-H donates hydrogen bond to Glu562 backbone carbonyl, (ii) N2 nitrogen accepts hydrogen bond from Ala564 amide proton, and (iii) the 4-azido group occupies a hydrophobic subpocket bordered by Val561 and Ala640 [9]. This trifecta of interactions confers sub-nanomolar potency against clinically relevant kinases including TRKA (IC₅₀ = 56 nM for compound C03), FGFR1 (IC₅₀ = 0.8 nM for 7n), and TBK1 (IC₅₀ = 0.2 nM for 15y) [1] [6] [9].
The 4-azido modification critically addresses kinase selectivity challenges by:
In TRK inhibition, pyrazolo[3,4-b]pyridine derivative C03 (featuring 4-azido substitution) demonstrated potent antiproliferative activity against KM-12 colorectal cancer cells (IC₅₀ = 0.304 μM) with high selectivity over MCF-7 breast adenocarcinoma and HUVEC normal endothelial cells [6]. Similarly, FGFR inhibitor 7n showed significant tumor growth suppression (TGI = 82%) in FGFR1-driven H1581 xenograft models at 10 mg/kg dosing, attributed to favorable pharmacokinetic properties (F = 63%, t₁/₂ = 6.2 h) enhanced by the 4-azido group's metabolic stability [9]. These findings underscore the scaffold's utility in overcoming resistance mutations; for instance, derivatives maintain potency against TRK G595R mutants that confer resistance to first-generation inhibitors like larotrectinib [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: